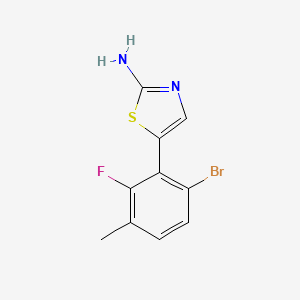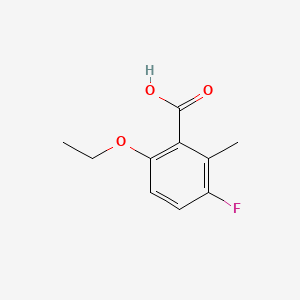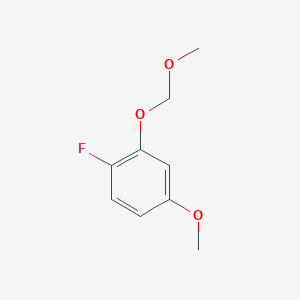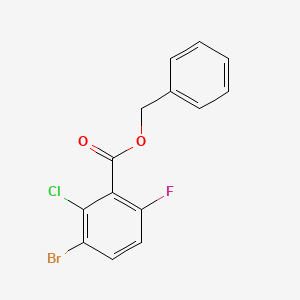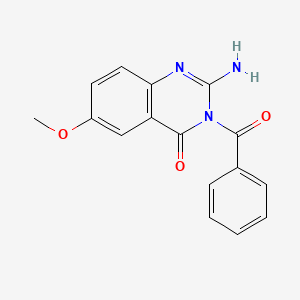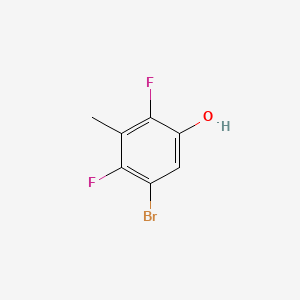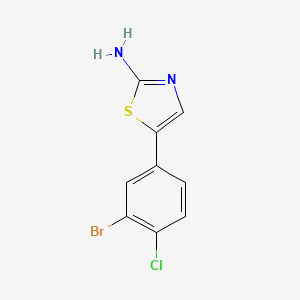![molecular formula C14H21NO2 B14018862 Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate CAS No. 6312-27-2](/img/structure/B14018862.png)
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound. The presence of the pyridine ring often imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-(pyridin-2-yl)ethanol with ethyl 3-methyl-2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as trifluoromethanesulfonic acid can enhance the reaction rate and yield. The reaction mixture is then subjected to purification techniques like distillation or recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation can be carried out using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to the presence of the pyridine ring, which is a common motif in many pharmaceuticals.
Industry: Utilized in the production of flavors and fragrances due to its ester functional group.
Mécanisme D'action
The mechanism of action of Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate largely depends on its interaction with biological targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For example, it may bind to enzyme active sites, altering their activity and leading to downstream effects in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(pyridin-2-yl)propanoate
- Ethyl 3-(pyridin-2-ylthio)propanoate
- Ethyl 3-amino-3-(pyridin-2-yl)acrylate
Uniqueness
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate is unique due to the presence of both the pyridine ring and the ester functional group, which imparts distinct chemical and biological properties. The combination of these features makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
6312-27-2 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
ethyl 3-methyl-2-(2-pyridin-2-ylethyl)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14(16)13(11(2)3)9-8-12-7-5-6-10-15-12/h5-7,10-11,13H,4,8-9H2,1-3H3 |
Clé InChI |
BNQJERDDDIMRMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


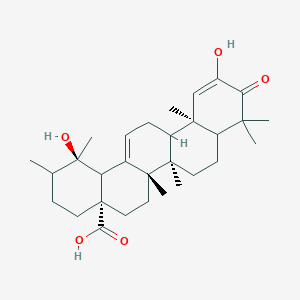
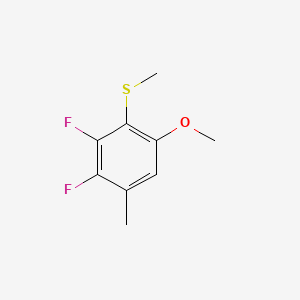
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
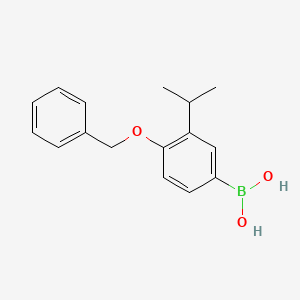
![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14018817.png)
